molecular formula C9H10BrFO B12088631 1-(3-Bromo-2-fluorophenyl)propan-2-ol

1-(3-Bromo-2-fluorophenyl)propan-2-ol

Cat. No.: B12088631
M. Wt: 233.08 g/mol
InChI Key: SXKDBNOKSDWGBN-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-fluorophenyl)propan-2-ol is a brominated and fluorinated secondary alcohol with a molecular formula of C₉H₉BrFO. Its structure features a propan-2-ol backbone substituted at the phenyl ring with bromine (3-position) and fluorine (2-position). Comparative analysis must therefore rely on structurally analogous compounds.

Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

1-(3-bromo-2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrFO/c1-6(12)5-7-3-2-4-8(10)9(7)11/h2-4,6,12H,5H2,1H3

InChI Key

SXKDBNOKSDWGBN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C(=CC=C1)Br)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromo-2-fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-bromo-2-fluorobenzaldehyde with a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis. The reaction conditions typically include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -10°C to 0°C for the Grignard reaction, followed by room temperature for hydrolysis

    Reagents: 3-bromo-2-fluorobenzaldehyde, ethylmagnesium bromide, water

Industrial Production Methods

In an industrial setting, the production of 1-(3-Bromo-2-fluorophenyl)propan-2-ol may involve more scalable and efficient methods, such as:

    Catalytic hydrogenation: Using a palladium or platinum catalyst to reduce a precursor compound

    Continuous flow synthesis: Employing automated systems to maintain consistent reaction conditions and improve yield

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane)

    Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature

    Reduction: NaBH4 in methanol at 0°C to room temperature

    Substitution: Sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures

Major Products Formed

    Oxidation: 1-(3-Bromo-2-fluorophenyl)propan-2-one

    Reduction: 1-(3-Bromo-2-fluorophenyl)propan-2-ol (if starting from a ketone)

    Substitution: 1-(3-Azido-2-fluorophenyl)propan-2-ol

Scientific Research Applications

1-(3-Bromo-2-fluorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions

    Medicine: Investigated for potential pharmacological properties, including anti-inflammatory and anticancer activities

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-fluorophenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following compounds share structural similarities with 1-(3-Bromo-2-fluorophenyl)propan-2-ol, differing primarily in substituent positions or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
1-(3-Bromo-2-fluorophenyl)propan-2-ol C₉H₉BrFO 232.07 Not provided Reference compound (propan-2-ol backbone)
3-(2-Bromo-6-fluorophenyl)propan-1-ol C₉H₁₀BrFO 233.08 11973637 Propan-1-ol backbone; F at 6-position
3-(2-Bromophenyl)propan-1-ol C₉H₁₁BrO 215.09 Not provided Lacks fluorine; propan-1-ol backbone
3-(2-Bromo-4-fluorophenyl)propan-1-ol C₉H₁₀BrFO 233.08 404575-32-2 F at 4-position; propan-1-ol backbone

Key Observations :

  • Backbone Position: The position of the hydroxyl group (propan-1-ol vs.
  • Substituent Effects : Fluorine at the 2-position (meta to bromine) in the target compound may enhance electronic effects compared to fluorine at 4- or 6-positions in analogues.

Biological Activity

1-(3-Bromo-2-fluorophenyl)propan-2-ol is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activities, including antibacterial properties, cytotoxicity, and other pharmacological effects.

Chemical Structure and Properties

1-(3-Bromo-2-fluorophenyl)propan-2-ol is characterized by the presence of a bromine atom and a fluorine atom on the aromatic ring, which can influence its interactions with biological targets. The structure can be represented as follows:

C9H10BrFO\text{C}_9\text{H}_{10}\text{BrF}\text{O}

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various derivatives of similar compounds, indicating that halogenated phenols can exhibit significant antibacterial effects. For instance, in vitro tests against Gram-positive and Gram-negative bacteria demonstrated that certain compounds with similar structures showed Minimum Inhibitory Concentrations (MIC) significantly lower than standard antibiotics like oxytetracycline.

Compound MIC (µg/mL) MBC (µg/mL)
1-(3-Bromo-2-fluorophenyl)propan-2-olTBDTBD
Oxytetracycline62.5125
Compound A7.815.6
Compound B15.631.25

The specific antibacterial activity of 1-(3-Bromo-2-fluorophenyl)propan-2-ol requires further investigation to establish its MIC and MBC values against various bacterial strains.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the compound's ability to inhibit cell proliferation. For example, studies on related compounds suggest that halogenated phenols can induce apoptosis in cancer cell lines. The cytotoxic effects are often measured using assays such as MTT or XTT, which quantify cell viability.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study involving various phenolic compounds, it was found that those with bromine and fluorine substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. The following table summarizes the findings:

Compound IC50 (µM) Cell Line
1-(3-Bromo-2-fluorophenyl)propan-2-olTBDMCF-7
Compound C12HeLa
Compound D8A549

The biological activity of halogenated phenols like 1-(3-Bromo-2-fluorophenyl)propan-2-ol is often attributed to their ability to interact with cellular enzymes and receptors. For instance, brominated compounds can influence oxidative stress pathways and modulate inflammatory responses.

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